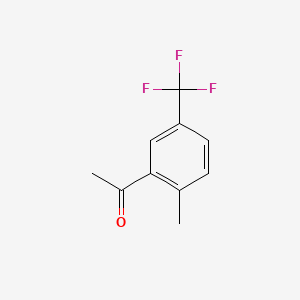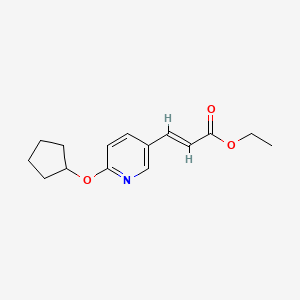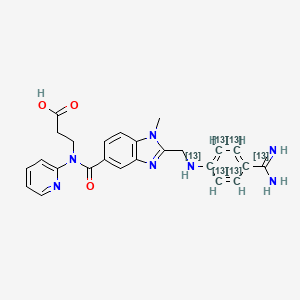
Dabigatrán-13C6
Descripción general
Descripción
Dabigatran-13C6 is labelled Dabigatran which is a nonpeptide, direct thrombin inhibitor.
Aplicaciones Científicas De Investigación
Patrones de Referencia Farmacéutica
Dabigatrán-13C6 se utiliza como un patrón de referencia de alta calidad en las pruebas analíticas farmacéuticas. Garantiza la precisión y la coherencia de los métodos analíticos utilizados en la determinación de las propiedades farmacéuticas .
Investigación de Seguridad Anticoagulante
El compuesto está involucrado en revisiones sistemáticas y metaanálisis para evaluar la seguridad de Dabigatrán como anticoagulante. Los estudios comparan el riesgo de hemorragia y otros eventos adversos con grupos de control para establecer un perfil de seguridad .
Etiquetado Isotópico Estable
En el campo de la metabolómica, this compound sirve como un compuesto marcado con isótopos estables. Esto permite un seguimiento preciso en las vías metabólicas y ayuda a comprender la farmacocinética y la farmacodinamia de los fármacos .
Estudios de Inhibición de Trombina
Como un potente inhibidor de la trombina, this compound es clave en la investigación de nuevas estrategias terapéuticas para las condiciones asociadas con la trombosis. Su inhibición selectiva de la trombina es crucial para el desarrollo de agentes antitrombóticos .
Investigación del Tratamiento de la Artritis Reumatoide
Los esfuerzos de investigación utilizan this compound para explorar nuevos tratamientos para la artritis reumatoide. Su eficacia se examina en modelos de condiciones inducidas por la artritis, proporcionando información sobre posibles aplicaciones terapéuticas .
Estudios de Unión de Ligandos
This compound se utiliza en biología estructural para estudiar las interacciones ligando-proteína. Ayuda a dilucidar los mecanismos de unión de los ligandos a sus proteínas diana, lo cual es vital para el diseño de fármacos .
Investigación Anticancerígena
This compound también se explora en el diseño y la síntesis de nuevos compuestos anticancerígenos. Su estructura sirve como columna vertebral para crear moléculas con potencial actividad anticancerígena .
Mecanismo De Acción
Target of Action
Dabigatran-13C6, also known as 3-[[2-[[(4-Carbamimidoyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)amino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid or DTXSID40678646, is a potent, competitive direct thrombin inhibitor . Thrombin is a serine protease that plays a crucial role in the coagulation cascade, a series of reactions that ultimately leads to the formation of a blood clot. By inhibiting thrombin, Dabigatran-13C6 prevents the conversion of fibrinogen to fibrin, a key step in blood clot formation .
Mode of Action
Dabigatran-13C6 acts by binding to thrombin and blocking its thrombogenic activity . This inhibition is reversible and competitive, meaning that Dabigatran-13C6 competes with the natural substrate (fibrinogen) for the active site of thrombin . In addition to its direct effect on thrombin activity, Dabigatran-13C6 has also been shown to inhibit thrombin-induced platelet aggregation , another critical step in the coagulation pathway.
Biochemical Pathways
The primary biochemical pathway affected by Dabigatran-13C6 is the coagulation cascade . By inhibiting thrombin, Dabigatran-13C6 prevents the formation of fibrin, a protein that forms a meshwork for blood clots. This action disrupts the coagulation cascade, reducing the risk of thrombus (blood clot) formation.
Pharmacokinetics
Dabigatran-13C6 is an oral anticoagulant . It is a prodrug that is hydrolyzed to the active form, Dabigatran, by intestinal and hepatic carboxylesterases . Factors such as age, high-density lipoprotein cholesterol (HDL-C), and creatinine clearance (CrCL) can influence the pharmacokinetics of Dabigatran-13C6 .
Result of Action
The primary result of Dabigatran-13C6 action is the prevention of blood clot formation . By inhibiting thrombin and disrupting the coagulation cascade, Dabigatran-13C6 reduces the risk of venous thromboembolic events or stroke in patients with conditions such as atrial fibrillation or those who have undergone hip or knee replacement surgery .
Action Environment
The action of Dabigatran-13C6 can be influenced by various environmental factors. For instance, the presence of other drugs can affect its action through drug-drug interactions. Additionally, individual patient factors such as age, renal function, and the presence of certain genetic polymorphisms can also influence the efficacy and safety of Dabigatran-13C6 .
Propiedades
IUPAC Name |
3-[[2-[[(4-carbamimidoyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)amino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N7O3/c1-31-20-10-7-17(25(35)32(13-11-23(33)34)21-4-2-3-12-28-21)14-19(20)30-22(31)15-29-18-8-5-16(6-9-18)24(26)27/h2-10,12,14,29H,11,13,15H2,1H3,(H3,26,27)(H,33,34)/i5+1,6+1,8+1,9+1,16+1,18+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBSJFWOBGCMAKL-WLDHFFRPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)N(CCC(=O)O)C3=CC=CC=N3)N=C1CNC4=CC=C(C=C4)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C=C(C=C2)C(=O)N(CCC(=O)O)C3=CC=CC=N3)N=C1CN[13C]4=[13CH][13CH]=[13C]([13CH]=[13CH]4)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40678646 | |
| Record name | N-[2-({[4-Carbamimidoyl(~13~C_6_)phenyl]amino}methyl)-1-methyl-1H-benzimidazole-5-carbonyl]-N-pyridin-2-yl-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1210608-88-0 | |
| Record name | N-[2-({[4-Carbamimidoyl(~13~C_6_)phenyl]amino}methyl)-1-methyl-1H-benzimidazole-5-carbonyl]-N-pyridin-2-yl-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is Dabigatran-13C6 used as an internal standard in analyzing Dabigatran levels in biological samples?
A1: Utilizing stable isotope-labeled analogs like Dabigatran-13C6 as internal standards offers several advantages in bioanalytical methods. [] These include:
Q2: The research mentions using high-resolution mass spectrometry (HRMS) for analysis. How does this contribute to the identification of Dabigatran and its potential metabolites?
A2: The research by Lenz et al. [] utilizes HRMS operating in full-scan mode. This means the instrument records a wide range of m/z values, capturing data for both Dabigatran and any potential metabolites. [] This is particularly valuable because:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



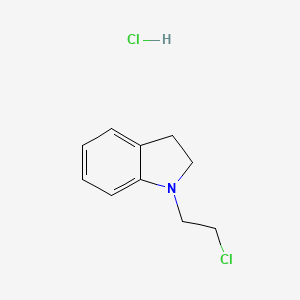

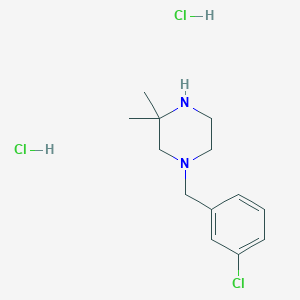
![1-[1-(3-Pyrrolidinyl)ethyl]pyrrolidine dihydrochloride](/img/structure/B1493816.png)
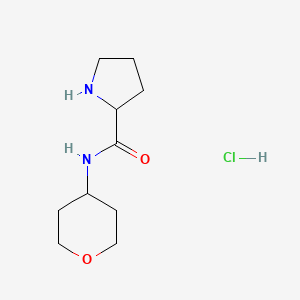
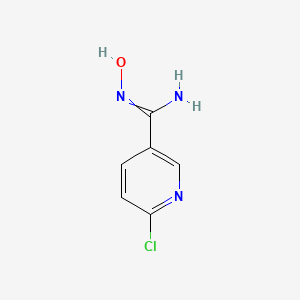



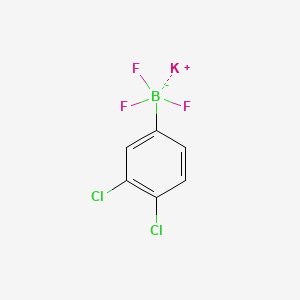
![3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1493836.png)
